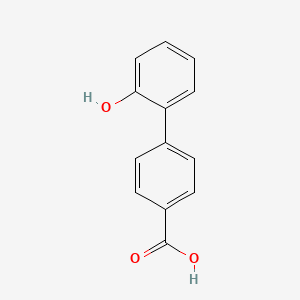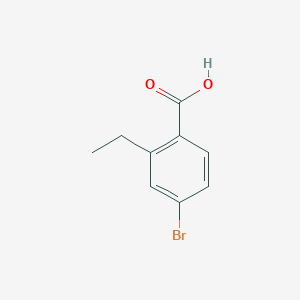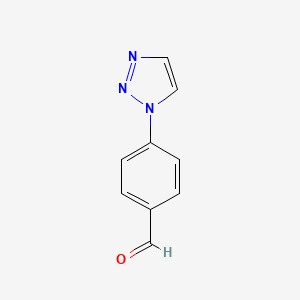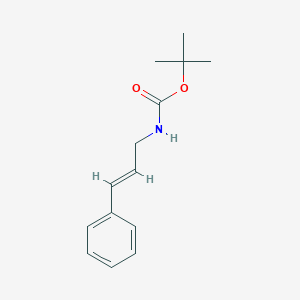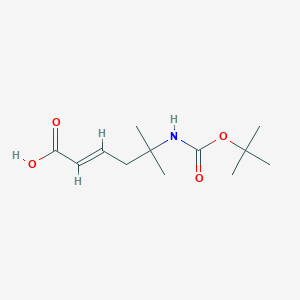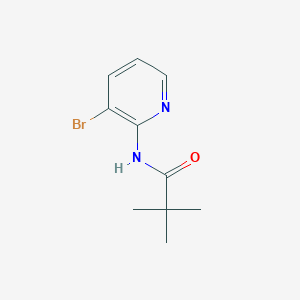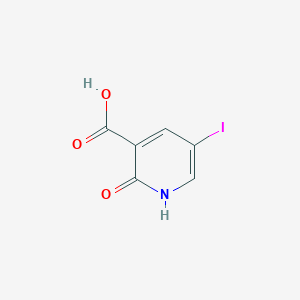![molecular formula C7H4BrNO B1278655 5-溴呋喃[2,3-b]吡啶 CAS No. 220957-39-1](/img/structure/B1278655.png)
5-溴呋喃[2,3-b]吡啶
描述
5-Bromofuro[2,3-b]pyridine is an organic compound with the molecular formula C6H3BrN2. It is a colorless solid that is used in various scientific applications, including synthesis, research, and development in the medical and pharmaceutical industries. 5-Bromofuro[2,3-b]pyridine is a versatile building block for organic synthesis due to its diverse reactivity and chemical properties. It is also used in chemical and biological research, as well as in the development of new drugs and treatments.
科学研究应用
光谱和光学研究
- 光谱表征:5-溴-2-(三氟甲基)吡啶(一种相关化合物)已使用傅里叶变换红外 (FT-IR) 和核磁共振 (NMR) 等光谱技术进行了表征。应用密度泛函理论 (DFT) 进行结构优化和振动频率计算。这些研究有助于理解类似溴吡啶衍生物的分子结构和性质 (Vural 和 Kara,2017).
合成化学
- 衍生物的合成:已经开发了使用铃木交叉偶联反应的高效合成方法,以从市售的溴吡啶中创建新的基于吡啶的衍生物。这些衍生物在材料科学和药理学等各个领域具有潜在应用 (Ahmad 等人,2017).
生物应用
抗菌和 DNA 相互作用研究:已经研究了溴吡啶分子对质粒 DNA 的影响及其抗菌活性。这些研究对于了解这些化合物的生物相互作用和潜在治疗用途至关重要 (Vural 和 Kara,2017).
分子对接和酶抑制:对溴吡啶衍生物的研究包括分子对接研究,以评估它们作为酶抑制剂的潜力。此类研究在药物发现中至关重要,特别是对于识别新的治疗靶点 (Jabri 等人,2023).
材料科学
- 光学和非线性光学性质:已经使用时变 DFT 探索了溴吡啶衍生物的光学性质,包括非线性光学 (NLO) 特性。这些性质对于在光子学和光电子学中的应用非常重要 (Ahmad 等人,2017).
安全和危害
生化分析
Biochemical Properties
5-Bromofuro[2,3-b]pyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to act as a ligand, binding to specific active sites on enzymes and altering their activity. For instance, 5-Bromofuro[2,3-b]pyridine can interact with cytochrome P450 enzymes, leading to either inhibition or activation of these enzymes depending on the context . Additionally, it may form hydrogen bonds with proteins, influencing their conformation and function .
Cellular Effects
The effects of 5-Bromofuro[2,3-b]pyridine on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Bromofuro[2,3-b]pyridine has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 5-Bromofuro[2,3-b]pyridine exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. For instance, 5-Bromofuro[2,3-b]pyridine can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access . Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency . Changes in gene expression mediated by 5-Bromofuro[2,3-b]pyridine are often a result of its interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromofuro[2,3-b]pyridine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 5-Bromofuro[2,3-b]pyridine is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to 5-Bromofuro[2,3-b]pyridine in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Bromofuro[2,3-b]pyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular function. At higher doses, 5-Bromofuro[2,3-b]pyridine can induce toxic effects, including oxidative stress and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing adverse effects .
Metabolic Pathways
5-Bromofuro[2,3-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may further interact with cellular components . These metabolic processes can influence the overall metabolic flux and levels of metabolites within the cell .
Transport and Distribution
The transport and distribution of 5-Bromofuro[2,3-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Additionally, binding proteins within the cell can facilitate the localization and accumulation of 5-Bromofuro[2,3-b]pyridine in specific cellular compartments .
Subcellular Localization
The subcellular localization of 5-Bromofuro[2,3-b]pyridine is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria or nucleus, where it exerts its biological effects . Post-translational modifications, such as phosphorylation or ubiquitination, can further regulate the activity and function of 5-Bromofuro[2,3-b]pyridine within these subcellular compartments.
属性
IUPAC Name |
5-bromofuro[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-6-3-5-1-2-10-7(5)9-4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFJFOMSHYIUTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=NC=C(C=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443386 | |
| Record name | 5-Bromofuro[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220957-39-1 | |
| Record name | 5-Bromofuro[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220957-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromofuro[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromofuro[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B1278578.png)

